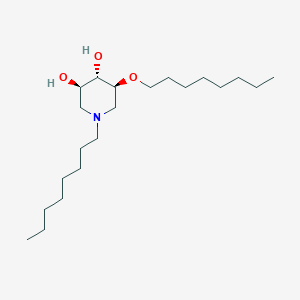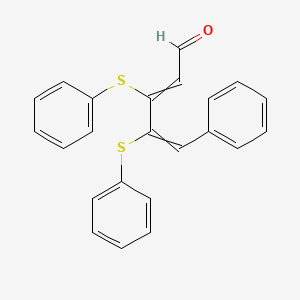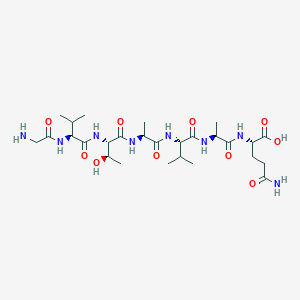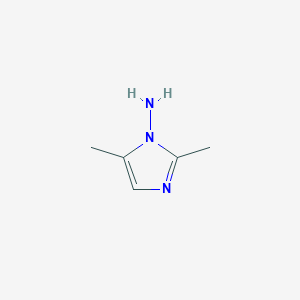![molecular formula C23H17NO4 B12610265 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid CAS No. 649773-77-3](/img/structure/B12610265.png)
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethynyl group attached to a phenoxyacetamido moiety, which is further connected to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylethynylbenzene: This step involves the coupling of phenylacetylene with a halobenzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Synthesis of Phenoxyacetic Acid Derivative: The phenylethynylbenzene is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with 2-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.
科学的研究の応用
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-phenoxyphenyl)acetic acid share structural similarities with 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid.
Phenylethynyl Derivatives: Compounds like 4-phenylethynylbenzoic acid also share structural features with the target compound.
Uniqueness
This compound is unique due to the combination of its phenylethynyl, phenoxyacetamido, and benzoic acid moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
649773-77-3 |
|---|---|
分子式 |
C23H17NO4 |
分子量 |
371.4 g/mol |
IUPAC名 |
3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27) |
InChIキー |
GVFZALLJJHXMGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)

![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)

![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)


![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)


![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
